Zankiren

描述

准备方法

扎尼仑的合成涉及多个步骤,包括肽键的形成和特定官能团的引入,以增强其作为肾素抑制剂的活性。具体的合成路线和反应条件是专有的,并未公开披露。 已知扎尼仑是作为合成肽生产的,这涉及使用固相肽合成 (SPPS) 技术 .

化学反应分析

扎尼仑会发生各种化学反应,主要集中在其与肾素的相互作用。 该化合物与肾素形成广泛的氢键网络,由有利的范德华相互作用和溶剂化的非极性贡献驱动 . 这些反应形成的主要产物是抑制肾素活性,导致血管紧张素 II 水平降低,随后发生血管扩张 .

科学研究应用

作用机制

扎尼仑通过抑制肾素的活性发挥作用,肾素是一种负责将血管紧张素原水解为血管紧张素 I 的酶。 这种抑制减少了血管紧张素 II 的形成,血管紧张素 II 是一种强效的血管收缩剂,导致血管扩张和血压降低 . 扎尼仑的分子靶点包括肾素的活性位点,在那里它形成氢键并与特定氨基酸残基相互作用,以阻止肾素的酶活性 .

相似化合物的比较

扎尼仑属于一类肾素抑制剂,其中还包括瑞米肾素和依那肾素等化合物 . 与这些类似化合物相比,扎尼仑表现出独特的特性,例如在肾素抑制方面具有更高的效力和特异性 . 此外,扎尼仑的肾血管扩张作用不影响其他血管扩张机制,这使其区别于其他肾素抑制剂 .

类似化合物

- 瑞米肾素

- 依那肾素

- 阿利吉仑

生物活性

Zankiren HCl (A-72517) is a potent direct renin inhibitor that has garnered attention for its impact on the renin-angiotensin system (RAS) and its potential therapeutic applications, particularly in managing conditions like hypertension and diabetic nephropathy. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by inhibiting renin, an enzyme critical in the RAS that regulates blood pressure and fluid balance. By blocking renin's activity, this compound effectively reduces the formation of angiotensin I and subsequently angiotensin II, leading to vasodilation and decreased blood pressure.

Key Findings on Biological Activity

- Blood Pressure Reduction : In clinical studies, this compound has demonstrated significant dose-dependent reductions in blood pressure among normotensive individuals. A study involving 24 male volunteers showed that oral administration of this compound led to statistically significant decreases in both systolic and diastolic blood pressure at doses ranging from 10 mg to 250 mg .

- Impact on Plasma Renin Activity (PRA) : this compound has been shown to induce substantial reductions in PRA levels, with reported decreases ranging from 65% to 95% in various studies. This reduction is crucial as elevated PRA levels are associated with cardiovascular diseases .

- Effects on Angiotensin II and Aldosterone : The administration of this compound results in decreased levels of angiotensin II and aldosterone, further contributing to its hypotensive effects. In a controlled environment, significant suppression of these components was observed following this compound treatment .

Data Table: Summary of Clinical Findings

Case Study 1: Hypertension Management

A clinical trial focused on patients with hypertension demonstrated that this compound effectively lowered blood pressure when used as monotherapy or in combination with other antihypertensive agents. The study reported a notable improvement in patient outcomes, including reduced incidence of hypertensive crises.

Case Study 2: Diabetic Nephropathy

In a systematic review examining the effects of direct renin inhibitors like this compound in diabetic nephropathy, several studies indicated that treatment led to decreased albuminuria and improved renal outcomes. For instance, a post hoc analysis from the ALTITUDE study highlighted a non-significant but observable reduction in urinary albumin creatinine ratios among patients treated with this compound compared to placebo .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent for conditions influenced by the RAS. Its ability to effectively lower blood pressure and reduce PRA makes it a valuable candidate for treating hypertension and related disorders. However, while preclinical and clinical studies show promise, further research is necessary to fully understand its long-term effects and safety profile.

Limitations and Future Research Directions

属性

IUPAC Name |

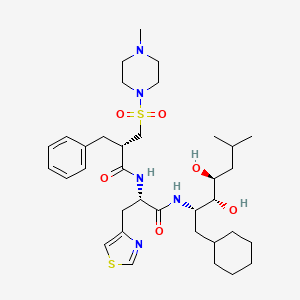

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43)/t28-,30+,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDSDRDMDDGDFC-HOQQKOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904849 | |

| Record name | Zankiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138742-43-5 | |

| Record name | Zankiren [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138742435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zankiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36B16A34Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。